molecular formula C10H23N B13248485 Butyl(3-methylpentan-2-yl)amine

Butyl(3-methylpentan-2-yl)amine

Cat. No.: B13248485
M. Wt: 157.30 g/mol
InChI Key: JBYHEMBDJKKPBU-UHFFFAOYSA-N
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Description

Butyl(3-methylpentan-2-yl)amine: is an organic compound with the molecular formula C10H23N. It belongs to the class of amines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by alkyl or aryl groups. This compound is characterized by the presence of a butyl group attached to a 3-methylpentan-2-yl amine structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Butyl(3-methylpentan-2-yl)amine typically involves the alkylation of 3-methylpentan-2-amine with butyl halides under basic conditions. The reaction can be carried out using sodium or potassium hydroxide as the base in an organic solvent such as ethanol or methanol. The reaction is usually performed at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor. This method allows for better control over reaction conditions and higher yields. Catalysts such as palladium or nickel may be used to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Butyl(3-methylpentan-2-yl)amine can undergo oxidation reactions to form corresponding oxides or amine oxides. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: It can participate in nucleophilic substitution reactions where the amine group is replaced by other functional groups. Common reagents include alkyl halides and acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in anhydrous solvents.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base or catalyst.

Major Products Formed:

    Oxidation: Amine oxides or corresponding oxides.

    Reduction: Secondary or tertiary amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Chemistry: Butyl(3-methylpentan-2-yl)amine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.

Biology: In biological research, this compound can be used as a ligand in the study of enzyme-substrate interactions. It may also be used in the development of bioactive molecules with potential therapeutic applications.

Medicine: this compound has potential applications in medicinal chemistry for the development of new drugs. Its amine functionality allows it to interact with various biological targets, making it a valuable scaffold for drug design.

Industry: In the industrial sector, this compound can be used as an intermediate in the production of specialty chemicals. It may also find applications in the manufacture of polymers, resins, and other materials.

Mechanism of Action

The mechanism of action of Butyl(3-methylpentan-2-yl)amine involves its interaction with molecular targets such as enzymes, receptors, and other proteins. The amine group can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity or function. The specific pathways involved depend on the particular application and the biological system being studied.

Comparison with Similar Compounds

  • Butyl(4-methylpentan-2-yl)amine
  • 3-methylpentan-2-amine
  • Butylamine

Comparison: Butyl(3-methylpentan-2-yl)amine is unique due to the presence of both a butyl group and a 3-methylpentan-2-yl structure. This combination imparts distinct chemical and physical properties compared to other similar compounds. For example, Butyl(4-methylpentan-2-yl)amine has a different position of the methyl group, which can affect its reactivity and interactions with other molecules. Similarly, 3-methylpentan-2-amine lacks the butyl group, resulting in different chemical behavior.

Biological Activity

Butyl(3-methylpentan-2-yl)amine is an organic compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. As a building block in organic synthesis, it serves as a precursor for various pharmaceuticals and bioactive molecules. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.

This compound is characterized by its amine functional group, which allows for diverse chemical reactivity. It can undergo various reactions including oxidation, reduction, and nucleophilic substitution.

Table 1: Chemical Reactions of this compound

Reaction TypeDescription
Oxidation Forms oxides or amine oxides using agents like hydrogen peroxide.
Reduction Converts to secondary or tertiary amines with lithium aluminum hydride.
Substitution Participates in nucleophilic substitutions with alkyl halides or acyl chlorides.

The biological activity of this compound primarily involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and electrostatic interactions, influencing the activity of these biological targets. This mechanism is crucial for its potential therapeutic effects.

Medicinal Chemistry

This compound has shown promise in the development of new drugs due to its ability to interact with various biological targets. Its structural features make it a valuable scaffold for designing bioactive compounds.

  • Ligand Studies : It can act as a ligand in enzyme-substrate interaction studies, aiding in the understanding of enzymatic mechanisms and pathways.
  • Therapeutic Potential : Research indicates that compounds derived from this amine may exhibit analgesic properties and could be beneficial in pain management therapies .

Case Studies

Several studies have evaluated the biological activity of derivatives of this compound:

  • Antiplasmodial Activity : In vitro studies have demonstrated that derivatives exhibit significant antiplasmodial activity against both chloroquine-sensitive and resistant strains of Plasmodium falciparum. For instance, modifications to the side chains have led to enhanced efficacy against resistant strains .

Table 2: Summary of Antiplasmodial Activity

Compound VariantActivity Against CQ-S StrainActivity Against CQ-R Strain
7aExcellentModerate
7bHighHigh
7gModerateExcellent

Properties

Molecular Formula

C10H23N

Molecular Weight

157.30 g/mol

IUPAC Name

N-butyl-3-methylpentan-2-amine

InChI

InChI=1S/C10H23N/c1-5-7-8-11-10(4)9(3)6-2/h9-11H,5-8H2,1-4H3

InChI Key

JBYHEMBDJKKPBU-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(C)C(C)CC

Origin of Product

United States

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